Cas no 79598-48-4 (Azido-PEG1-CH2CO2H)

Azido-PEG1-CH2CO2H structure
Azido-PEG1-CH2CO2H structure
Product Name:Azido-PEG1-CH2CO2H
CAS No:79598-48-4
MF:C4H7N3O3
MW:145.116680383682
MDL:MFCD24452584
CID:3029971
Update Time:2025-07-18

Azido-PEG1-CH2CO2H Chemical and Physical Properties

Names and Identifiers

    • Azido-PEG1-CH2CO2H
    • 2-(2-Azidoethoxy)acetic acid (ACI)
    • Acetic acid, (2-azidoethoxy)- (9CI)
    • 2-Azidoethoxyacetic acid
    • MDL: MFCD24452584
    • Inchi: 1S/C4H7N3O3/c5-7-6-1-2-10-3-4(8)9/h1-3H2,(H,8,9)
    • InChI Key: USTXYASKHZDVMV-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NCCOCC(O)=O

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Azido-PEG1-CH2CO2H Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
Reference
Development of small-molecule BRD4 degraders based on pyrrolopyridone derivative
Zhang, Jian; Chen, Pan; Zhu, Peiyu; Zheng, Peiyuan; Wang, Tao; et al, Bioorganic Chemistry, 2020, 99,

Production Method 2

Reaction Conditions
1.1 Solvents: Acetone ;  2 h, rt
1.2 Reagents: Isopropanol ;  rt
Reference
Covalent Functionalization of Graphene Sheets with Different Moieties and Their Effects on Biological Activities
Assali, Mohyeddin ; Almasri, Motasem; Kittana, Naim; Alsouqi, Deema, ACS Biomaterials Science & Engineering, 2020, 6(1), 112-121

Production Method 3

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Solvents: Tetrahydrofuran
Reference
Long-acting dihydropyridine calcium antagonists. 1. 2-Alkoxymethyl derivatives incorporating basic substituents
Arrowsmith, John E.; Campbell, Simon F.; Cross, Peter E.; Stubbs, John K.; Burges, Roger A.; et al, Journal of Medicinal Chemistry, 1986, 29(9), 1696-702

Production Method 4

Reaction Conditions
1.1 Solvents: Acetone ;  rt; 3 h, rt
Reference
Synthesis of Multifunctional PAMAM-Aminoglycoside Conjugates with Enhanced Transfection Efficiency
Ghilardi, Alessandra; Pezzoli, Daniele; Bellucci, Maria Cristina; Malloggi, Chiara; Negri, Armando; et al, Bioconjugate Chemistry, 2013, 24(11), 1928-1936

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
Reference
Design, synthesis and biological evaluation of KRASG12C-PROTACs
Zhang, Xiaoyi; Zhao, Tong; Sun, Minghao; Li, Pei; Lai, Mengzhen; et al, Bioorganic & Medicinal Chemistry, 2023, 78,

Production Method 6

Reaction Conditions
1.1 Solvents: Acetone ;  0 °C; 12 h, rt
Reference
Specifically and Reversibly Immobilizing Proteins/Enzymes to Nitriolotriacetic-Acid-Modified Mesoporous Silicas by Histidine Tags for Purification or Catalysis
Lin, Yu-Chung; Liang, Ming-Ren; Lin, Yu-Chen; Chen, Chao-Tsen, Chemistry - A European Journal, 2011, 17(46), 13059-13067

Production Method 7

Reaction Conditions
1.1 Solvents: Acetone ,  Water ;  0 °C; 3 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  0 °C
Reference
Rigidified Clicked Dimeric Ligands for Studying the Dynamics of the PDZ1-2 Supramodule of PSD-95
Eildal, Jonas N. N.; Bach, Anders; Dogan, Jakob; Ye, Fei; Zhang, Mingjie; et al, ChemBioChem, 2015, 16(1), 64-69

Azido-PEG1-CH2CO2H Raw materials

Azido-PEG1-CH2CO2H Preparation Products

Azido-PEG1-CH2CO2H Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:79598-48-4)Azido-PEG1-CH2CO2H
Order Number:A949308
Stock Status:in Stock
Quantity:1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:03
Price ($):213.0
Email:sales@amadischem.com

Additional information on Azido-PEG1-CH2CO2H

Professional Introduction to Azido-PEG1-CH2CO2H (CAS No. 79598-48-4)

Azido-PEG1-CH2CO2H, chemically designated as Azido-polyethylene glycol monomethylester hydroxycaproic acid, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 79598-48-4, represents a novel derivative of polyethylene glycol (PEG) that incorporates an azide functional group and a hydroxycaproic acid moiety. The strategic combination of these functional groups imparts distinct chemical properties, making it a valuable tool in the development of advanced biomedical applications.

The Azido-PEG1-CH2CO2H molecule is characterized by its linear PEG backbone, which is approximately 1 unit in length. This short PEG chain enhances its solubility and biocompatibility while maintaining the advantageous stealth properties associated with longer PEG molecules. The azide group (–N₃) at one end of the molecule serves as a versatile handle for further chemical modifications, enabling the synthesis of complex conjugates such as drug-loaded nanoparticles, bioconjugates, and imaging agents. Meanwhile, the hydroxycaproic acid (–CH₂CO₂H) moiety provides a carboxylic acid functionality, facilitating interactions with other biomolecules or polymeric structures through esterification or amidation reactions.

In recent years, the pharmaceutical industry has witnessed a surge in the use of PEGylated compounds due to their ability to enhance drug stability, prolong circulation time in vivo, and reduce immunogenicity. Among these derivatives, Azido-PEG1-CH2CO2H stands out for its unique reactivity and adaptability. The azide group has been extensively employed in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for site-specific labeling and conjugation in protein biochemistry and diagnostics. This reaction provides a highly efficient and selective means of incorporating functional groups into biomolecules, making Azido-PEG1-CH2CO2H an invaluable intermediate in the synthesis of targeted therapeutics.

Recent studies have highlighted the potential of Azido-PEG1-CH2CO2H in the development of nanocarriers for drug delivery. Researchers have demonstrated that this compound can be incorporated into polymeric micelles or liposomes to improve the encapsulation efficiency and controlled release of therapeutic agents. The PEG moiety acts as a steric barrier, shielding the nanocarriers from rapid clearance by the reticuloendothelial system, while the azide group allows for post-functionalization to target specific tissues or cells. For instance, studies have shown that Azido-PEG1-CH2CO2H-functionalized nanoparticles can be coupled with targeting ligands via CuAAC reactions to enhance tumor-specific delivery of chemotherapeutic drugs.

Moreover, Azido-PEG1-CH2CO2H has found applications in diagnostic imaging and biosensing. The azide group can be selectively modified with fluorophores or radioactive isotopes to develop contrast agents for magnetic resonance imaging (MRI), positron emission tomography (PET), or other imaging modalities. This capability has opened new avenues for non-invasive monitoring of biological processes and disease progression. For example, researchers have utilized Azido-PEG1-CH2CO2H to label antibodies or peptides with near-infrared dyes for real-time tracking of immune cell trafficking in vivo.

The versatility of Azido-PEG1-CH2CO2H extends to its role in regenerative medicine and tissue engineering. The compound can be used to modify scaffolds or hydrogels to promote cell adhesion and growth while providing controlled release of growth factors or cytokines. The hydroxycaproic acid group allows for covalent attachment of bioactive molecules through ester linkages, ensuring sustained release profiles that mimic natural physiological processes. This approach has shown promise in enhancing wound healing and tissue regeneration in preclinical studies.

In conclusion, Azido-PEG1-CH2CO2H (CAS No. 79598-48-4) is a multifunctional compound with broad applications in pharmaceutical chemistry and biotechnology. Its unique structure combines the beneficial properties of PEG with the reactivity of an azide group and a carboxylic acid moiety, making it an indispensable tool for drug development, diagnostics, and regenerative medicine. As research continues to uncover new methodologies for click chemistry and biomolecular engineering, the significance of Azido-PEG1-CH2CO2H is expected to grow even further, driving innovation across multiple biomedical disciplines.

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Amadis Chemical Company Limited
(CAS:79598-48-4)Azido-PEG1-CH2CO2H
A949308
Purity:99%
Quantity:1.0g
Price ($):213.0
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